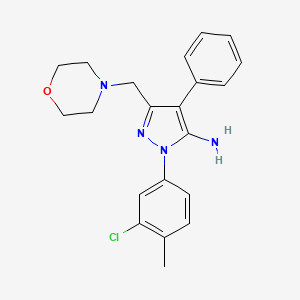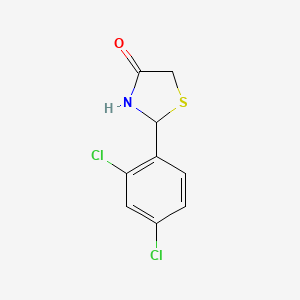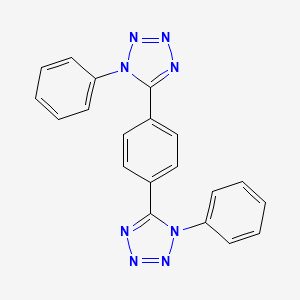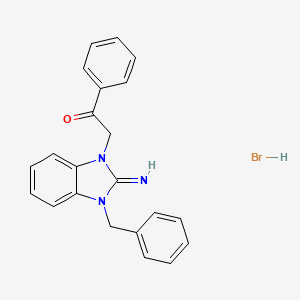
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine, also known as Cmpd-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to act through multiple pathways. 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.
Future Directions
There are several future directions for the research of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. One of the potential applications of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in these diseases. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has shown promising results in the treatment of various cancers. Future studies should focus on the development of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as a potential anti-cancer agent. Furthermore, the potential use of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as an anti-microbial agent should be investigated further. Overall, the future research of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a synthetic compound that has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its complex synthesis method may limit its availability and increase the cost of research, but its broad range of potential therapeutic applications and favorable pharmacokinetic profile make it a promising candidate for further research. Future studies should focus on the development of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine involves the reaction of 3-chloro-4-methylbenzaldehyde with morpholine and phenylhydrazine to form 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-amine. This intermediate is then treated with benzaldehyde to obtain 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. The purity of the compound is confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-7-8-17(13-18(15)22)26-21(23)20(16-5-3-2-4-6-16)19(24-26)14-25-9-11-27-12-10-25/h2-8,13H,9-12,14,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTXNLYSHFFBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)

![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)

![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)



![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)